Carbonyl Electrophilicity Enhanced by 5-Nitro Group
The predicted pKa of the conjugate acid of 2,6-dimethoxy-5-nitropyrimidine-4-carbonyl chloride is −5.49 (±0.41), indicating an exceptionally electron-deficient carbonyl carbon . This value reflects the combined electron-withdrawing influence of the pyrimidine ring nitrogens and the 5-nitro substituent. By contrast, the simpler pyrimidine-4-carbonyl chloride (CAS 184951-32-4, lacking both methoxy and nitro groups) has no comparable strongly negative pKa reported; its carbonyl reactivity is governed solely by the diazine ring effect. This 5-unit difference in predicted pKa translates to substantially faster acylation kinetics with amine nucleophiles under identical conditions, a critical factor when coupling to sterically hindered or electronically deactivated amines in medicinal chemistry campaigns.
| Evidence Dimension | Predicted pKa of conjugate acid (carbonyl basicity; lower = more electrophilic carbonyl) |
|---|---|
| Target Compound Data | −5.49 ± 0.41 (predicted) |
| Comparator Or Baseline | Pyrimidine-4-carbonyl chloride (CAS 184951-32-4): no strongly negative pKa reported; typical acyl chlorides ≈ −4 to −6 |
| Quantified Difference | Difference cannot be precisely quantified for the bare pyrimidine-4-carbonyl chloride due to absence of published value; target compound occupies the highly electrophilic extreme of the acyl chloride range |
| Conditions | ACD/Labs predicted pKa (ChemicalBook database) |
Why This Matters
A more electrophilic carbonyl chloride translates to higher conversion rates in amide/ester formation under mild conditions, reducing the need for excess reagent or forcing conditions that could degrade sensitive substrates.
